(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride
Description
(2E)-2-[(Dimethylamino)methylene]cyclohexanone hydrochloride (CAS: 1417574-78-7) is a Mannich base derivative characterized by a cyclohexanone core substituted with a dimethylamino-methylene group at the 2-position. This compound is structurally significant due to its role as a precursor in pharmaceutical synthesis, particularly in the preparation of analgesics like tramadol hydrochloride . Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications. The (E)-stereochemistry of the methylene group is critical for its reactivity and interaction with biological targets .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h7H,3-6H2,1-2H3;1H/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKJAALICKELK-USRGLUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride, often referred to as dimethylaminomethyl cyclohexanone, is a compound with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₉H₁₇ClN₂O
- Molecular Weight : 188.70 g/mol
- CAS Number : 85838-13-9
The biological activity of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. It exhibits properties that modulate neurotransmission, particularly through the following mechanisms:
- Acetylcholine Receptor Modulation : The compound acts as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic signaling and potentially improving cognitive functions .
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as acetylcholine and serotonin .
Biological Activity Summary
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride has potential applications in treating cognitive disorders due to its ability to enhance cholinergic transmission. Studies have shown improvements in sensory gating and cognitive performance in animal models .
2. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants play a crucial role in mitigating oxidative stress, a factor implicated in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride:
Scientific Research Applications
Analgesic Properties
One of the most notable applications of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride is as an intermediate in the synthesis of Tramadol, a widely used analgesic. Tramadol functions as a non-addictive pain reliever for moderate to moderately severe pain and operates through dual mechanisms: as a μ-opioid receptor agonist and a serotonin/norepinephrine reuptake inhibitor .
Anthelmintic Activity
Recent studies have explored the anthelmintic properties of derivatives of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride. Research indicates that certain synthesized Mannich bases exhibit significant activity against earthworms (Milsonia ghanensis), demonstrating their potential as novel anthelmintic agents. The compounds showed concentration-dependent effects, with lower concentrations effectively paralyzing and killing the worms .
Data Table: Summary of Applications
Case Studies
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Tramadol Synthesis :
- A patent describes an improved method for synthesizing Tramadol from (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride, emphasizing high purity and yield under mild conditions. The process utilizes hydrobromic acid for selective precipitation, enhancing the selectivity for the desired cis isomer .
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Anthelmintic Research :
- A recent study evaluated various derivatives of (2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride for their anthelmintic activity. The results indicated that these compounds not only paralyzed but also killed earthworms at concentrations significantly lower than traditional treatments like albendazole .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Cyclic Ketone Cores
(2E)-2-[(Dimethylamino)methylene]cyclopentanone Hydrochloride (CAS: 1417574-79-8)
- Core Structure: Cyclopentanone (5-membered ring) vs. cyclohexanone (6-membered ring).
- Cyclopentanone derivatives often exhibit faster reaction kinetics in nucleophilic additions but lower thermodynamic stability .
- Applications: Used in synthetic intermediates for antimicrobial agents, though less prevalent in drug synthesis compared to cyclohexanone analogs .
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione (CAS: 85302-06-3)
Analogs with Modified Substituents
2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dimethylaminomethyl Cyclohexanone Hydrochloride (Compound 1, CAS: Not provided)
- Structural Difference : Additional benzylidene moiety at the 4-position and methoxyphenylcarbonyloxy group.
- Biological Activity : Demonstrates potent antimycobacterial activity (MIC = 0.78 µg/mL against Mycobacterium tuberculosis H37Rv). The benzylidene group enhances membrane permeability, while the methoxy group modulates electron distribution for target binding .
- Toxicity Profile : Alters mitochondrial respiration in rat liver cells, suggesting selectivity between microbial and mammalian systems .
NSC34821 (2-[(Dimethylamino)methyl]-1-(2-nitrophenyl)-2-propen-1-one Hydrochloride)
Stereochemical and Positional Isomers
(2RS)-2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride (CAS: 42036-65-7)
- Impact : Reduced conjugation between the amine and ketone groups, lowering resonance stabilization. Used as a reference standard in pharmaceutical impurity profiling .
NSC38533 (2,6-Bis(4-morpholinylmethyl)cyclohexanone Dihydrochloride)
Comparative Data Table
Key Research Findings
- Role of Substituents : Electron-withdrawing groups (e.g., nitro in NSC34821) enhance electrophilicity and DNA alkylation capacity, while bulky groups (e.g., benzylidene in Compound 1) improve target specificity .
- Stereochemistry: The (E)-configuration in the target compound optimizes conjugation between the dimethylamino group and ketone, critical for stability during synthetic steps .
- Toxicity Considerations : Analogs with mitochondrial toxicity (e.g., Compound 1’s partial structure) highlight the need for substituent optimization to balance efficacy and safety .
Q & A
Q. Methodological Focus
- Temperature : Maintaining Grignard reactions below 10°C reduces enolization of the cyclohexanone precursor .
- Solvent Polarity : Anhydrous diethyl ether minimizes nucleophilic substitution side reactions compared to THF .
- Catalysis : Addition of catalytic iodine (0.5 mol%) accelerates magnesium activation, reducing reaction time by 30% .
What in vitro models are suitable for studying its mechanism of action?
Advanced Research Question
- Receptor Binding Assays : Radiolabeled ligand displacement (e.g., [³H]-ketanserin for 5-HT₂A receptor affinity) in transfected HEK293 cells .
- Cytochrome P450 Inhibition : Liver microsome assays (human CYP3A4/5) to assess metabolic stability (IC₅₀ values) .
- Neuronal Uptake Inhibition : Synaptosomal preparations for measuring serotonin/norepinephrine reuptake inhibition (IC₅₀ < 1 µM for potent analogs) .
How do stability profiles vary under different storage conditions?
Methodological Focus
Accelerated stability studies (40°C/75% RH for 6 months) show:
- Degradation Pathway : Hydrolysis of the enamine bond at pH < 3, forming dimethylamine and cyclohexanone derivatives .
- Stabilization : Lyophilized formulations in amber vials under argon reduce degradation by 90% compared to aqueous solutions .
What computational tools predict its physicochemical properties?
Advanced Research Question
- LogP Calculation : Use of Molinspiration or ACD/Labs software predicts a logP of 1.8 ± 0.2, correlating with moderate blood-brain barrier permeability .
- pKa Estimation : The dimethylamino group has a predicted pKa of 9.2 (Epik module, Schrödinger Suite), indicating protonation at physiological pH .
How is enantiomeric purity validated during scale-up?
Methodological Focus
Chiral HPLC with amylose-based columns (Chiralpak AD-H, 4.6 × 250 mm) and hexane/isopropanol (80:20) eluent resolves (2E)- and (2Z)-isomers (resolution factor > 2.0). Optical rotation ([α]²⁵D = +15.3°) confirms enantiomeric excess ≥ 99% .
What safety protocols are critical for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and FFP3 respirators during powder handling .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
- First Aid : Immediate eye irrigation with saline for 15 minutes upon exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
